molecular formula C13H16ClNO2 B2579770 N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclopropanecarboxamide CAS No. 1788677-87-1

N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclopropanecarboxamide

Cat. No. B2579770
CAS RN: 1788677-87-1
M. Wt: 253.73
InChI Key: FWPYISICGJLTEL-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)cyclopropanecarboxamide, also known as eticlopride, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective dopamine D2 receptor antagonist and has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions.

Scientific Research Applications

Crystal Structure Analysis and Molecular Dynamics

N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide demonstrates the molecular conformation and stability through intramolecular hydrogen bonds and intermolecular interactions, contributing to its reactivity and potential for further derivatization in research applications. The study emphasizes the utility of such compounds in understanding molecular interactions and structural dynamics (Ozer, Solmaz, & Arslan, 2021).

Antiproliferative Activity

The synthesis of 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide highlights its significant inhibitory activity against certain cancer cell lines, suggesting its potential as a candidate for antitumor drugs. This application is crucial for developing new therapeutic agents in cancer research (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Synthetic Methodology Development

Research on the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide offers a rapid and high-yield synthetic method for similar compounds, highlighting their utility in creating diverse chemical libraries for drug discovery and material science (Zhou, Zhang, He, Zhang, Jiang, & Xu, 2021).

Electrochromic and Electrofluorescent Materials

The development of electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties offers insights into materials science, particularly in creating smart materials for sensors, displays, and energy storage applications (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).

Molecular Docking and Drug Design

Molecular docking and quantum chemical calculations of compounds such as 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol offer valuable insights into the drug design process, particularly in identifying potential therapeutic targets and optimizing drug candidates for improved efficacy and safety (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-17-12(8-15-13(16)9-6-7-9)10-4-2-3-5-11(10)14/h2-5,9,12H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYISICGJLTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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